molecular formula C27H26N6O3S B11638401 N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B11638401
M. Wt: 514.6 g/mol
InChI Key: PBIGZFXZDWCSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a structurally complex molecule featuring a phthalazine core substituted with a benzimidazole-methylamine group and a 4-methyl-3-(morpholinylsulfonyl)phenyl moiety. The benzimidazole group enhances binding affinity to enzymes like poly(ADP-ribose) polymerase (PARP), while the morpholinylsulfonyl substituent improves solubility and pharmacokinetic properties . This compound’s design likely aims to balance potency and drug-like properties, leveraging the phthalazine scaffold’s versatility.

Properties

Molecular Formula

C27H26N6O3S

Molecular Weight

514.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C27H26N6O3S/c1-18-10-11-19(16-24(18)37(34,35)33-12-14-36-15-13-33)26-20-6-2-3-7-21(20)27(32-31-26)28-17-25-29-22-8-4-5-9-23(22)30-25/h2-11,16H,12-15,17H2,1H3,(H,28,32)(H,29,30)

InChI Key

PBIGZFXZDWCSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4)S(=O)(=O)N6CCOCC6

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with phthalazinone structures. The key steps include:

  • Formation of Benzimidazole Derivative : The benzimidazole moiety is synthesized from o-phenylenediamine and appropriate aldehydes.
  • Phthalazinone Core Construction : The phthalazinone structure is introduced through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Morpholine and sulfonyl groups are introduced at specific positions to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with a phthalazinone core exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of related phthalazinone derivatives against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values ranging from 5.20 µM to 88 µM, showcasing potent anticancer properties against A2780 and MCF-7 cells, while demonstrating moderate activity against NCI-H460 cells .

Cell LineIC50 (µM)Activity Level
A27805.20 - 88High
MCF-7VariesModerate to High
NCI-H46043Moderate

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. The compound's ability to interact with key molecular targets in cancer cells enhances its therapeutic potential.

Other Biological Activities

In addition to anticancer effects, phthalazinone derivatives have been reported to exhibit a range of other biological activities, including:

  • Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing the phthalazinone scaffold have demonstrated anti-inflammatory properties in preclinical models.

Case Studies

A notable case study involved a series of synthesized phthalazinone derivatives, including this compound, which were evaluated for their pharmacological effects. The study highlighted that modifications at the C4 position significantly influenced the compounds' antiproliferative activity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of benzimidazole and morpholinylsulfonyl groups. Below is a comparative analysis with key analogues from recent literature:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (IC50) Reference
Target Compound : N-(1H-Benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine Phthalazine Benzimidazole-methylamine, morpholinylsulfonyl ~554.6 (calc.) N/A (hypothetical)
N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (17a) Phthalazine Phenoxymethyl, 4-chlorophenyl ~365.8 (calc.) Anticancer (moderate)
4-((5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalazin-1(2H)-one (45) Phthalazinone Triazole-thiol, methyl ~299.3 (calc.) Kinase inhibition
N-(2-Morpholin-4-ylethyl)-1H-benzimidazol-2-amine Benzimidazole Morpholine-ethylamine 246.3 N/A (structural analogue)
1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-1H-benzimidazol-2-amine Benzimidazole Fluorophenyl, piperidinyl-methoxyphenyl ~469.9 3β-HSD inhibitor (64 nM)

Key Findings and Trends

  • Pharmacokinetic Properties : The morpholinylsulfonyl group in the target compound enhances water solubility compared to simple aryloxy (e.g., 17a) or triazole-thiol (e.g., 45) derivatives . However, bulkier substituents like morpholinylsulfonyl may reduce membrane permeability relative to smaller groups .
  • Biological Activity: Benzimidazole-containing compounds (e.g., ) exhibit strong enzyme inhibition, with IC50 values in the nanomolar range. The target compound’s benzimidazole-methylamine group may similarly enhance binding to PARP or kinases.
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the phthalazine core, similar to intermediates like 4-(bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (15) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.